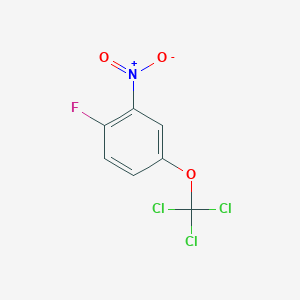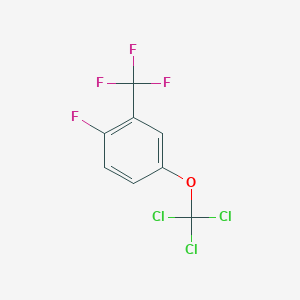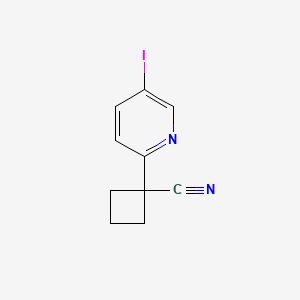
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile involves the reaction of 2-fluoro-5-iodo-pyridine and cyclobutanecarbonitrile in the presence of sodium hexamethyldisilazane . The reaction is carried out in dry toluene under an inert atmosphere . After the reaction, the product is extracted and dried to yield 1-(5-iodo-pyridin-2-yl)-cyclobutanecarbonitrile .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile is the reaction between 2-fluoro-5-iodo-pyridine and cyclobutanecarbonitrile . This reaction is facilitated by sodium hexamethyldisilazane in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile and its derivatives have been extensively studied for their synthetic applications. The compound has been utilized in various chemical reactions, such as the Sonogashira cross-coupling process, to produce novel compounds. For instance, N-(5-iodopyridin-2-yl)aminide demonstrated reactivity in a copper-free Sonogashira cross-coupling process, using PdCl2(PPh3)2 and DABCO as the base under microwave irradiation or traditional heating in acetonitrile, leading to the formation of novel compounds with potential applications in material science and medicinal chemistry (Cordoba, Izquierdo, & Alvarez-Builla, 2011).
Antiviral Research
The derivatives of 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile have shown promising results in antiviral research. Compounds synthesized from this chemical structure have been evaluated for their antiviral activities against significant viruses. For instance, a study reported the synthesis of bipyridine-3′0-carbonitrile derivatives that reacted with halogen-containing reagents to produce thieno[2,3-b]-pyridine derivatives. These newly synthesized compounds were evaluated for their cytotoxicity and antiviral activities against HSV1 (Herpes Simplex virus type 1), HAV (Hepatitis A virus), and MBB, indicating the potential of these compounds in antiviral therapeutics (Attaby, Ali, Elghandour, & Ibrahem, 2006).
Eigenschaften
IUPAC Name |
1-(5-iodopyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCQZLXZGCKIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1402218.png)
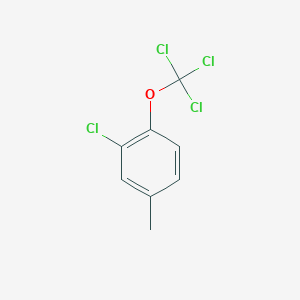
![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)
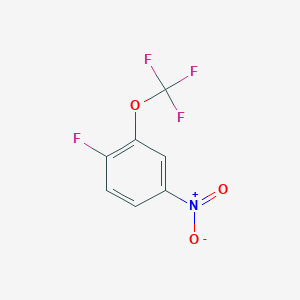

![Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1402228.png)
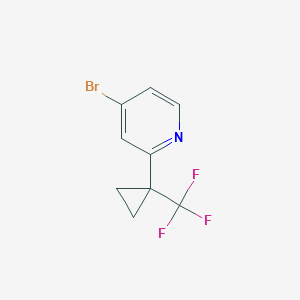
![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)
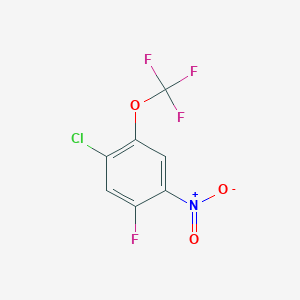
![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)
